ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 117833-09-7
VCID: VC15542979
InChI: InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(14-9-6-10-23-12-14)15(11-21)19(22)26-18(17)13-7-4-3-5-8-13/h3-10,12,16H,2,22H2,1H3
SMILES:
Molecular Formula: C20H17N3O3
Molecular Weight: 347.4 g/mol

ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

CAS No.: 117833-09-7

Cat. No.: VC15542979

Molecular Formula: C20H17N3O3

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate - 117833-09-7

Specification

CAS No. 117833-09-7
Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
IUPAC Name ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(14-9-6-10-23-12-14)15(11-21)19(22)26-18(17)13-7-4-3-5-8-13/h3-10,12,16H,2,22H2,1H3
Standard InChI Key WOZMJEMYAGETRK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s pyran ring serves as the central scaffold, with substituents at positions 2, 4, 5, and 6 contributing to its stereoelectronic profile. Key features include:

  • Position 2: A phenyl group (C6H5-\text{C}_6\text{H}_5) that enhances hydrophobic interactions.

  • Position 4: A pyridin-3-yl group (C5H4N-\text{C}_5\text{H}_4\text{N}) introducing nitrogen-based polarity and potential coordination sites.

  • Position 5: A cyano group (CN-\text{CN}) that influences electron density and participates in cycloaddition reactions.

  • Position 6: An amino group (NH2-\text{NH}_2) capable of hydrogen bonding and nucleophilic attacks.

  • Position 3: An ethyl carboxylate ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) providing hydrolytic versatility .

The IUPAC name, ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate, precisely reflects this substitution pattern. The canonical SMILES string, CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3, encodes the connectivity and stereochemistry.

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is limited, related pyran derivatives exhibit twisted boat conformations in the pyran ring, as observed in ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate . In such structures:

  • The pyridinyl and phenyl groups adopt torsional angles of 77.1-77.1^\circ and 59.559.5^\circ, respectively, minimizing steric clashes.

  • Disorder in flexible substituents (e.g., ethyl carboxylate) is common, with site-occupancy ratios near 0.5:0.5 .

  • Intermolecular interactions, including N–HN\text{N–H}\cdots\text{N} and N–HO\text{N–H}\cdots\text{O} hydrogen bonds, stabilize crystal packing .

Synthesis and Reaction Pathways

Multi-Component Reaction (MCR) Strategies

The compound is typically synthesized via one-pot MCRs under mild conditions. A representative protocol involves:

  • Reactants:

    • 4-Pyridinecarboxaldehyde (1.2 equiv)

    • Malononitrile (1.0 equiv)

    • Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)

  • Catalyst: Piperidine (5 mol%) in ethanol .

  • Procedure:

    • Stirring at room temperature for 5–10 minutes.

    • Precipitation and washing with ethyl acetate/hexane (20:80).

    • Recrystallization from ethanol yields pure product (75–85%) .

Table 1: Comparative Synthesis Routes for Pyran Derivatives

ReactantsCatalystConditionsYield (%)Reference
4-PyridinecarboxaldehydePiperidineRT, Ethanol80
4-MethylbenzaldehydePiperidineRT, H2O/Ethanol78
BenzaldehydeTriethylamineRT, Ethanol82

Mechanistic Considerations

The reaction proceeds via a Knoevenagel-cyclocondensation sequence:

  • Knoevenagel Adduct Formation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.

  • Michael Addition: The enolate of ethyl 3-oxo-3-phenylpropanoate attacks the nitrile, forming a tetrahedral intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the oxyanion generates the pyran ring.

  • Aromatization: Loss of water yields the final 4H-pyran derivative .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (35.9 μg/mL35.9\ \mu\text{g/mL} at pH 7.4), necessitating organic solvents (e.g., DMSO, ethanol) for biological assays. Stability studies suggest:

  • Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in aqueous buffers (t1/2 ≈ 48 h at pH 7.4).

  • Photostability: No degradation under UV light (254 nm, 24 h).

Table 2: Key Physicochemical Parameters

ParameterValueMethodReference
Molecular Weight347.4 g/molMS
LogP2.1 ± 0.3Computational
pKa (Amino Group)8.9Potentiometric
Melting Point198–202°CDSC

Spectroscopic Characterization

  • IR Spectroscopy: Bands at 3350 cm1^{-1} (NH2\text{NH}_2), 2210 cm1^{-1} (CN\text{CN}), and 1705 cm1^{-1} (C=O\text{C=O}) confirm functional groups.

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 1.22 (t, 3H, CH2CH3\text{CH}_2\text{CH}_3), 4.15 (q, 2H, OCH2\text{OCH}_2), 6.78 (s, 2H, NH2\text{NH}_2), 7.3–8.5 (m, 9H, Ar–H) .

  • MS (ESI+): m/z 348.1 [M+H]+^+.

Comparative Analysis with Analogues

Table 3: Substituent Effects on Pyran Properties

CompoundSubstituentsLogPMelting Point (°C)Bioactivity
Target CompoundPhenyl, Pyridin-3-yl2.1198–202Under investigation
Ethyl 6-amino-5-cyano-2-methyl-4-phenylMethyl, Phenyl1.8185–189Antifungal (IC50_{50} 5 μM)
Ethyl 6-amino-5-cyano-2,4-bis(p-tolyl)p-Tolyl, p-Tolyl3.0210–214NLO applications

Key trends:

  • Hydrophobicity: Aryl groups (phenyl, tolyl) increase LogP versus methyl.

  • Thermal Stability: Bulkier substituents elevate melting points.

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